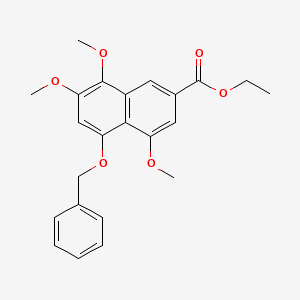
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple methoxy groups and a phenylmethoxy group in its structure suggests potential reactivity and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction can be carried out using an alcohol (ethyl alcohol) in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions may include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors and optimized reaction conditions are employed to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the ester functional group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and phenylmethoxy groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene core structures but different substituents.
Methoxy-substituted aromatic esters: Compounds with methoxy groups and ester functionalities.
Uniqueness
The unique combination of methoxy and phenylmethoxy groups in 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester distinguishes it from other similar compounds. This structural uniqueness may confer specific reactivity and functional properties, making it valuable for various applications.
生物活性
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester (CAS No. 828940-58-5) is a synthetic compound derived from naphthalene, characterized by multiple methoxy substitutions. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the existing literature on its biological activity, including case studies and research findings.
Chemical Structure
The compound features a naphthalene backbone with the following substituents:
- Carboxylic acid group at position 2
- Three methoxy groups at positions 4, 7, and 8
- Phenylmethoxy group at position 5
- An ethyl ester functional group
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to its effects on various biological systems.
Anti-inflammatory Activity
A study conducted on extracts from Heliotropium ovalifolium identified the compound as one of the active components responsible for inhibiting cytokines involved in inflammation. The compound exhibited an IC50 value of 2.4 µM for interleukin-6 (IL-6) inhibition and 15.6 µM for tumor necrosis factor-alpha (TNF-alpha) inhibition in THP-1 cells, indicating significant anti-inflammatory potential .
| Compound | IL-6 Inhibition IC50 (µM) | TNF-alpha Inhibition IC50 (µM) |
|---|---|---|
| 4,7,8-trimethoxy-naphthalene-2-carboxylic acid | 2.4 | 15.6 |
| Control | - | - |
The study suggested that these compounds could be explored further for therapeutic applications in inflammatory conditions such as rheumatoid arthritis and ulcerative colitis .
Anticancer Activity
Research has also indicated that derivatives of naphthalene compounds possess anticancer properties. In a separate study focused on various naphthalene derivatives, compounds similar to 2-naphthalenecarboxylic acid were shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
For instance, a related compound was reported to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase with an IC50 ranging from 6.92 to 8.99 µM across different cancer cell lines .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of pro-inflammatory cytokines , which are crucial in mediating inflammatory responses.
- Induction of apoptosis through mitochondrial pathways, characterized by alterations in pro-apoptotic and anti-apoptotic protein expressions.
In HepG2 cells treated with related compounds, significant upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) were observed, leading to increased caspase-3 activation .
Case Studies
- Study on Heliotropium ovalifolium Extracts : This study highlighted the effectiveness of the extracts containing the compound in inhibiting IL-6 and TNF-alpha production in THP-1 cells. The results indicate potential use in treating chronic inflammatory diseases .
- Anticancer Screening : A systematic evaluation of naphthalene derivatives demonstrated that modifications to the structure could enhance cytotoxicity against various cancer cell lines. The findings suggest that further structural optimization could yield more potent anticancer agents .
属性
分子式 |
C23H24O6 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
ethyl 4,7,8-trimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H24O6/c1-5-28-23(24)16-11-17-21(18(12-16)25-2)19(13-20(26-3)22(17)27-4)29-14-15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 |
InChI 键 |
STJQJKLWOHWDEY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















